molecular formula C15H14O3 B3176419 Phenethyl 3-hydroxybenzoate CAS No. 99287-97-5

Phenethyl 3-hydroxybenzoate

Cat. No. B3176419
CAS RN: 99287-97-5
M. Wt: 242.27 g/mol
InChI Key: PCFBUQIVFWSZBX-UHFFFAOYSA-N
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Description

Phenethyl 3-hydroxybenzoate is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Phenethyl 3-hydroxybenzoate consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure is characterized by a single aromatic ring .


Physical And Chemical Properties Analysis

Phenethyl 3-hydroxybenzoate has a predicted melting point of 123.37° C, a boiling point of 412.64° C at 760 mmHg, and a density of 1.19 g/cm3 . Its refractive index is predicted to be n 20D 1.60 .

Scientific Research Applications

Synthesis and Chemistry

  • Hydroxybenzoates, including Phenethyl 3-hydroxybenzoate, are crucial in synthesizing various compounds. For instance, Shahzadi, Saleem, and Chotana (2018) reported the facile preparation of disubstituted hydroxybenzoates through iridium-catalyzed borylation and oxidation, which allows for the incorporation of halogens in hydroxybenzoates with unique substitution patterns (Shahzadi, Saleem, & Chotana, 2018).

Industrial Applications

  • Hydroxybenzoic acids, including 3-Hydroxybenzoic acid, a related compound to Phenethyl 3-hydroxybenzoate, have potential applications as corrosion inhibitors. For example, Narváez, Cano, and Bastidas (2005) explored the use of 3-Hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in an environmentally-friendly aqueous pickling solution (Narváez, Cano, & Bastidas, 2005).

Biochemical Research

  • In biochemistry, hydroxybenzoates are used as probes for studying interactions of biomolecules. Kyriukha et al. (2018) developed a series of benzochromones with red-shifted absorbance, demonstrating improved sensitivity to the polarity of local environments, which is valuable for probe development in biological research (Kyriukha et al., 2018).

Environmental and Analytical Chemistry

  • Graphene-magnetite composite has been used for the extraction of phenolic acids, including 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid, from natural sources like stingless bee honey. This method, as demonstrated by Musa et al. (2018), is environmentally friendly and efficient for extracting these acids (Musa et al., 2018).

Pharmacological and Health Applications

  • Hydroxybenzoic acids have been linked to cardiovascular health. Juurlink et al. (2014) reviewed how various hydroxyphenolics, including hydroxybenzoic acids, can influence metabolism and cellular signaling, potentially helping in ameliorating cardiovascular issues related to aging (Juurlink et al., 2014).

Safety And Hazards

While specific safety data for Phenethyl 3-hydroxybenzoate is not available, it is generally recommended to avoid breathing in dust, gas, or vapors of similar compounds, avoid contact with skin, eyes, or clothing, and to use in a well-ventilated area .

properties

IUPAC Name

2-phenylethyl 3-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-8-4-7-13(11-14)15(17)18-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFBUQIVFWSZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethyl 3-hydroxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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